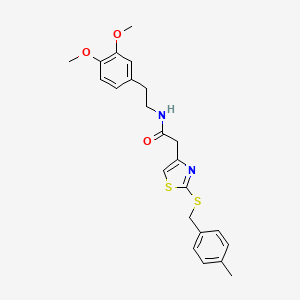

N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S2/c1-16-4-6-18(7-5-16)14-29-23-25-19(15-30-23)13-22(26)24-11-10-17-8-9-20(27-2)21(12-17)28-3/h4-9,12,15H,10-11,13-14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVZUWOWOOLGFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3,4-dimethoxyphenethylamine and acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo oxidation reactions, particularly at the thiazole ring and the phenethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can target the thiazole ring or the benzylthio moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylthio group. Halogenating agents like N-bromosuccinimide can be used for such reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

Substitution: N-bromosuccinimide, halogenating agents, and polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring and phenethyl group.

Reduction: Reduced forms of the thiazole ring and benzylthio moiety.

Substitution: Halogenated derivatives at the benzylthio group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring and a thioamide group, contributing to its unique chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 403.49 g/mol. Its structure includes:

- Thiazole moiety : Implicated in antimicrobial and anticancer activities.

- Dimethoxyphenethyl group : Potentially enhances interaction with biological targets.

- Thioamide linkage : May influence the compound's reactivity and binding properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation in human breast cancer cells (MCF7), with IC50 values indicating effectiveness . Molecular docking studies suggest that it may interact with targets involved in cancer progression.

- Enzyme Inhibition :

Synthesis Methodologies

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves several steps:

-

Formation of Thiazole Ring :

- The thiazole component can be synthesized through condensation reactions involving appropriate thioketones and amines.

-

Thioamide Formation :

- The thioamide linkage is established via reaction of the thiazole derivative with an acetamide precursor under acidic or basic conditions to promote nucleophilic attack.

-

Final Coupling :

- The final product is obtained by coupling the dimethoxyphenethyl group with the thioamide intermediate, often requiring purification through recrystallization or chromatography.

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of thiazole for their antimicrobial properties, revealing that compounds similar to N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibited enhanced activity against resistant strains of bacteria. The results indicated that structural modifications could lead to compounds with improved efficacy .

Case Study 2: Anticancer Activity

In vitro tests on MCF7 breast cancer cells demonstrated that derivatives of this compound could induce apoptosis and inhibit cell growth significantly compared to control groups. Molecular docking studies suggested strong binding affinities to targets involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related analogs from the evidence:

Key Comparative Insights

Core Heterocycle Influence: The thiazole core in the target compound and analogs (e.g., 107b ) is associated with antimicrobial activity due to its ability to disrupt bacterial cell membranes. In contrast, quinazolinone derivatives (e.g., compound 5 in ) exhibit activity through enzyme inhibition (e.g., dihydrofolate reductase).

Aryl Acetamide Modifications: The 3,4-dimethoxyphenethyl group in the target compound introduces methoxy functionalities, which are electron-donating and may enhance binding to aromatic receptor sites. This contrasts with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ), which stabilize negative charge but reduce bioavailability.

Biological Activity Trends: Thiazole-acetamides with methyl or tolyl substituents (e.g., 107b ) exhibit potent antibacterial activity (MIC: 6.25 µg/mL), suggesting that moderate lipophilicity (logP ~2–3) is optimal for membrane penetration. Quinazolinone-thioacetamides (e.g., compound 5 ) show higher melting points (>250°C) due to hydrogen-bonding capacity, which may limit solubility but improve thermal stability.

Synthetic Methodologies :

- The target compound’s synthesis likely involves coupling a pre-formed thiazole-thioether intermediate with 3,4-dimethoxyphenethylamine, analogous to methods in . This contrasts with oxadiazole derivatives, which require cyclization of hydrazide precursors .

Research Findings and Implications

- Antimicrobial Potential: While direct data for the target compound are lacking, structural analogs (e.g., 107b ) suggest that its thiazole-thioether-acetamide scaffold could inhibit bacterial growth at low µg/mL concentrations.

- Structure-Activity Relationship (SAR) : The 3,4-dimethoxyphenethyl group may confer selectivity toward eukaryotic enzymes (e.g., kinase targets) due to its resemblance to tyrosine residues.

- Pharmacokinetic Considerations : The compound’s calculated logP (~3.5) and molecular weight (~440 Da) align with Lipinski’s criteria for drug-likeness, though the thioether group may pose metabolic stability challenges.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the following components:

- Dimethoxyphenethyl group : This moiety may enhance lipophilicity and facilitate interaction with biological targets.

- Thiazole ring : Known for its diverse biological activities, the thiazole unit can influence the compound's pharmacological properties.

- Thioether linkage : The presence of a thioether can affect the compound's reactivity and interaction with enzymes.

The synthesis generally involves multi-step reactions including cyclization, nucleophilic substitutions, and coupling reactions, which are essential for constructing the thiazole and acetamide functionalities.

Antimicrobial Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. For example, thiazole-containing compounds have been evaluated against several tumor cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation . The anticancer mechanism is often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Enzyme Inhibition

The compound may interact with specific enzymes or receptors due to its unique structural features. For instance, thiazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which can be relevant for neurodegenerative diseases . Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazole-containing acetamide derivatives like N-(3,4-dimethoxyphenethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide?

- Methodology :

- Step 1 : React 2-amino-thiazole derivatives with appropriate aldehydes (e.g., veratraldehyde) in ethanol under reflux with catalytic acetic acid to form thiazole Schiff bases .

- Step 2 : Introduce the acetamide moiety via nucleophilic acyl substitution. For example, react the thiazole intermediate with chloroacetyl chloride in dioxane, using triethylamine as a base, followed by purification via recrystallization .

- Step 3 : Optimize yields (typically 70–80%) by controlling stoichiometry, reaction time (e.g., 7–12 hours), and temperature (reflux at 80–100°C) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Methods :

- IR Spectroscopy : Identify thioether (C–S, ~680 cm⁻¹), amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) stretches .

- NMR : Use ¹H NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thiazole protons at δ 7.1–7.5 ppm). ¹³C NMR resolves carbonyl (δ ~170 ppm) and aromatic carbons .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational structural models for this compound?

- Approach :

- Crystallography : Use SHELX software for refinement. For example, resolve torsional angles (e.g., ~61.8° twist between thiazole and aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯N motifs) .

- Computational Validation : Compare density functional theory (DFT)-optimized geometries with X-ray data. Address deviations using force field adjustments or solvent effect modeling .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for thiazole-acetamide derivatives?

- Methodology :

- Substituent Variation : Synthesize analogs with modified aryl (e.g., 3,4-dimethoxy vs. 4-methylbenzyl) or thioether groups. Assess antimicrobial activity via MIC assays against S. aureus or E. coli .

- QSAR Modeling : Use Hammett constants or Hansch parameters to correlate electronic effects (e.g., electron-withdrawing groups on thiazole) with bioactivity .

Q. How can molecular docking predict the binding affinity of this compound with target enzymes?

- Protocol :

- Target Selection : Dock against bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 using AutoDock Vina.

- Validation : Compare docking scores (e.g., ΔG = −8.5 kcal/mol) with experimental IC₅₀ values. Adjust protonation states of sulfonamide or thioether groups for accuracy .

Data Contradiction and Optimization

Q. How should researchers address conflicting bioactivity results across studies for similar acetamides?

- Analysis Framework :

- Variable Control : Check differences in assay conditions (e.g., pH, solvent DMSO concentration). For example, >1% DMSO may inhibit bacterial growth, skewing MIC values .

- Structural Nuances : Compare substituent effects. A 3,4-dimethoxyphenethyl group may enhance membrane permeability vs. a 4-methylbenzyl group, altering activity .

Q. What steps optimize reaction conditions for synthesizing high-purity acetamide derivatives?

- Optimization Tactics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.